molecular formula C15H14ClFN2O2S B5554206 N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide

N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide

Cat. No.: B5554206
M. Wt: 340.8 g/mol
InChI Key: CTLJHEIOKFAOML-GIJQJNRQSA-N
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Description

N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H14ClFN2O2S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0448547 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed new compounds and complexes through the synthesis and characterization of various hydrazone compounds, including those similar to N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide. These compounds have been evaluated for their potential applications, such as antimicrobial activities. For instance, vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds showed promising antibacterial activities due to the presence of fluoro groups in the hydrazone ligands (He et al., 2018).

Catalytic Properties

The catalytic properties of complexes derived from hydrazone compounds have been explored for potential applications in chemical reactions. Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of similar hydrazone compounds were studied for their catalytic oxidation properties on olefins, demonstrating the role of these complexes in facilitating chemical transformations (Liu et al., 2020).

Sensor Development

The development of sensors for detecting heavy metals is another application of hydrazone derivatives. Compounds like (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives have been utilized in fabricating sensors on glassy carbon electrodes for the selective detection of mercury (Hg2+), showcasing their potential in environmental monitoring and safety applications (Hussain et al., 2017).

Crystal Structure Analysis

Research into the crystal structure and Hirshfeld surface analysis of related N-acylhydrazone derivatives provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the structural basis of their potential applications and for designing new compounds with desired properties (Purandara et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity .

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c1-10-6-7-11(2)15(8-10)22(20,21)19-18-9-12-13(16)4-3-5-14(12)17/h3-9,19H,1-2H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLJHEIOKFAOML-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.